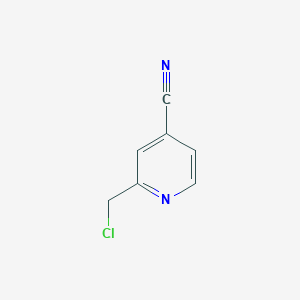

![molecular formula C8H8F3NO B3029125 [3-amino-5-(trifluoromethyl)phenyl]methanol CAS No. 537039-44-4](/img/structure/B3029125.png)

[3-amino-5-(trifluoromethyl)phenyl]methanol

Vue d'ensemble

Description

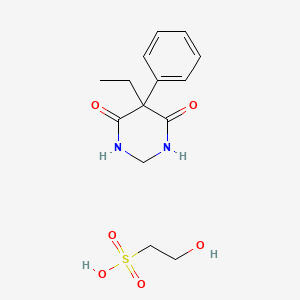

“(3-Amino-5-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular weight of 227.61 . It is also known as “[3-amino-5-(trifluoromethyl)phenyl]methanol hydrochloride” and has the IUPAC name of the same . It is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-13)2-7(12)3-6;/h1-3,13H,4,12H2;1H" . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 227.61 .Applications De Recherche Scientifique

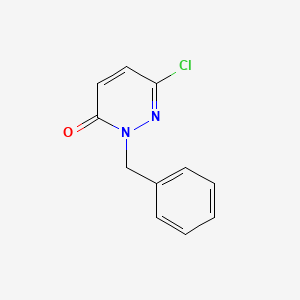

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

(3-Amino-5-(trifluoromethyl)phenyl)methanol has applications in catalysis, particularly in Huisgen 1,3-dipolar cycloadditions. A study demonstrated the use of a related triazolylmethanol ligand in forming a complex with CuCl, which catalyzed Huisgen cycloadditions efficiently (Ozcubukcu et al., 2009).

Synthesis of 3-Oxo-4-Amino-1,2,3-Oxadiazole

Another application is in the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole derivatives. A research demonstrated a new synthetic route to these compounds starting from benzyl cyanide and involving a 5-iminium-sydnone N-oxide intermediate (Bohle & Perepichka, 2009).

Oxidative Transformation in Organic Synthesis

(3-Amino-5-(trifluoromethyl)phenyl)methanol is also relevant in oxidative transformation processes. For example, the oxidation of 5-amino-1,6-dimethyl-3-phenyluracil with thallium(III) nitrate trihydrate in methanol was studied, showcasing its role in organic synthesis transformations (Matsuura et al., 1992).

Electrochemical Behavior in Aqueous-Alcoholic Media

The compound is also used in electrochemical studies. Research on the electrooxidation of related triazoles in methanol-acetate buffer highlights its importance in understanding electrochemical behaviors (Fotouhi et al., 2002).

Palladium Catalyzed C-H Halogenation

It's involved in the synthesis of substituted arenes via palladium-catalyzed C-H halogenation, demonstrating a method for synthesizing multi-substituted arenes (Sun et al., 2014).

Synthesis of 2-(Disubstituted Amino)-5(4)Phenylimidazoles

The compound plays a role in the synthesis of imidazole derivatives, as shown in the reaction of 1-phenyl-1,2-propanedione with disubstituted guanidines in methanol (Nishimura et al., 1975).

Charge-Transfer Molecular Complexes

Charge-transfer molecular complexes involving related thiadiazoles have been studied in methanol, furthering our understanding of such complexes (Mahmoud et al., 1988).

Impact on Lipid Dynamics in Biological Membranes

Methanol, a solvent often used with this compound, impacts lipid dynamics in biological and synthetic membranes, which is crucial for understanding cell survival and protein reconstitution (Nguyen et al., 2019).

Aza-Piancatelli Rearrangement/Michael Reaction

The compound is involved in the aza-Piancatelli rearrangement/Michael reaction synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, demonstrating its utility in organic chemistry (Reddy et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

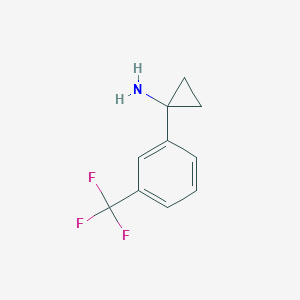

It is known that trifluoromethyl (-cf3) group-containing compounds have been found to exhibit numerous pharmacological activities .

Mode of Action

It has been observed that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that trifluoromethyl (-cf3) group-containing compounds can affect various biochemical pathways .

Result of Action

It is known that trifluoromethyl (-cf3) group-containing compounds can have various molecular and cellular effects .

Propriétés

IUPAC Name |

[3-amino-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3,13H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONWUJGPXCGHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264893 | |

| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537039-44-4 | |

| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537039-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)